

An In-Depth Technical Guide to 4-Bromo-6-nitro-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-6-nitro-1H-indole

Cat. No.: B1292546

[Get Quote](#)

This technical guide provides a comprehensive overview of the known chemical properties of **4-Bromo-6-nitro-1H-indole**, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, safety and handling, and potential for further research, while also highlighting areas where information is currently unavailable.

Core Chemical Properties

4-Bromo-6-nitro-1H-indole is a substituted indole derivative. The presence of both a bromine atom and a nitro group on the indole scaffold suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Indole derivatives are known to possess a wide range of biological activities, and the electron-withdrawing nature of the nitro group can significantly influence the chemical reactivity and biological profile of the molecule.[1][2]

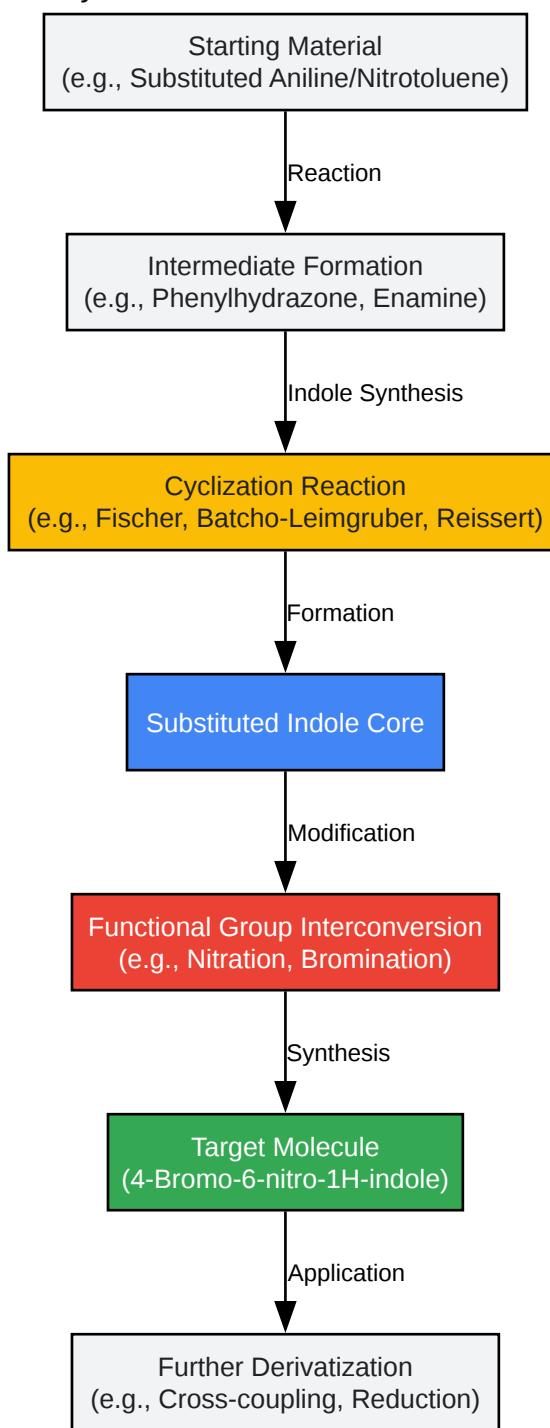
Table 1: Physicochemical Properties of **4-Bromo-6-nitro-1H-indole**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	
Molecular Weight	241.04 g/mol	[2][3]
Physical Form	Solid	
Purity	Typically ≥95%	
Melting Point	Data not available	-
Boiling Point	Data not available (Predicted for 6-Bromo-4-nitro-1H-indole: 402.3±25.0°C at 760 mmHg)	[2]
Solubility	Data not available	-
IUPAC Name	4-bromo-6-nitro-1H-indole	
InChI Key	BVXHHQBPXSUJPE- UHFFFAOYSA-N	

Spectroscopic Data

While specific spectral data for **4-Bromo-6-nitro-1H-indole** is not publicly available in the searched literature, several chemical suppliers indicate its availability upon request.[3] For reference, the expected spectral characteristics would include:

- ¹H NMR: Signals corresponding to the protons on the indole ring. The chemical shifts would be influenced by the positions of the bromo and nitro substituents.
- ¹³C NMR: Resonances for the eight carbon atoms of the indole core, with shifts influenced by the electron-withdrawing effects of the substituents.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the indole, C-H aromatic stretching, C=C aromatic stretching, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).


- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol), showing a characteristic isotopic pattern due to the presence of bromine.

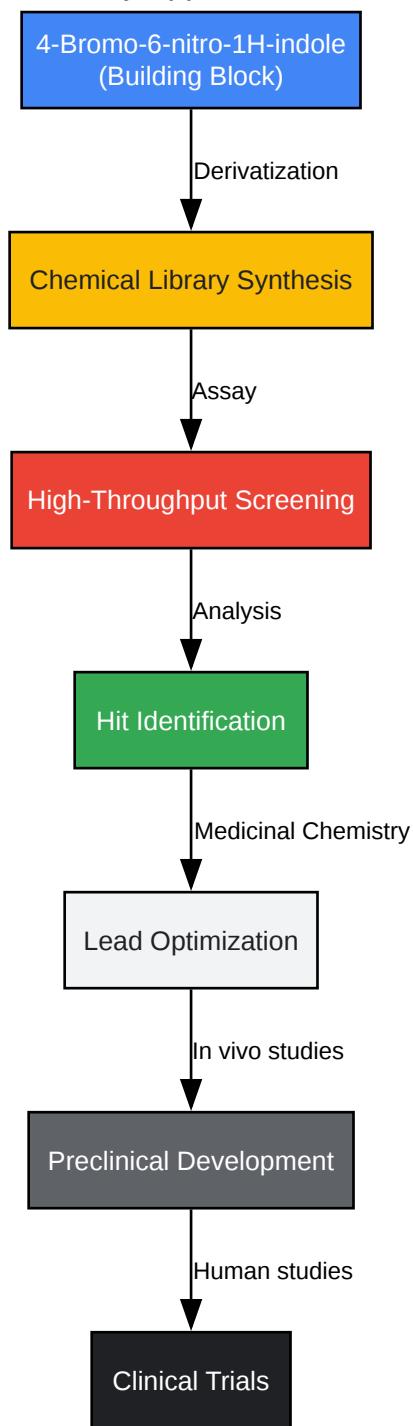
Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of **4-Bromo-6-nitro-1H-indole** is not readily available in the reviewed literature. However, its synthesis can be envisioned through established methods for indole formation, such as the Batcho-Leimgruber or Reissert indole syntheses, starting from an appropriately substituted aniline or nitrotoluene derivative.^{[4][5]}

A plausible synthetic approach could involve the nitration of a 4-bromoindole derivative or the cyclization of a brominated and nitrated phenylhydrazine precursor. The reactivity of **4-Bromo-6-nitro-1H-indole** is dictated by the indole nucleus and the attached functional groups. The N-H proton can be deprotonated, allowing for N-alkylation or N-arylation. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 4-position. The nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation.

Proposed Synthetic Workflow for Substituted Indoles

[Click to download full resolution via product page](#)


Proposed synthetic workflow for substituted indoles.

Biological and Pharmacological Potential

There is no specific information available regarding the biological activity or pharmacological profile of **4-Bromo-6-nitro-1H-indole** in the reviewed literature. However, the indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] The incorporation of a nitro group can also impart or modulate biological activity, with many nitroaromatic compounds exhibiting antimicrobial and other therapeutic properties.^[6]

Given its structure, **4-Bromo-6-nitro-1H-indole** could be a valuable building block in drug discovery programs. Its potential as a precursor to a library of more complex molecules makes it a compound of interest for screening against various biological targets.

Potential Drug Discovery Applications of Substituted Indoles

[Click to download full resolution via product page](#)

Potential drug discovery applications of substituted indoles.

Safety and Handling

4-Bromo-6-nitro-1H-indole is classified with GHS pictograms indicating it can be harmful if swallowed and may cause an allergic skin reaction.

Table 2: GHS Hazard Information

Category	Code	Description
Pictogram	GHS07	Exclamation Mark
Signal Word	Warning	
Hazard Statements	H302	Harmful if swallowed.
H317	May cause an allergic skin reaction.	
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a dry, sealed container at 2-8°C.

Conclusion

4-Bromo-6-nitro-1H-indole is a chemical compound with established basic properties but a significant lack of in-depth experimental data in the public domain. Its potential as a synthetic intermediate in medicinal chemistry is clear, given the prevalence of the indole nucleus in pharmaceuticals and the reactivity of its substituents. Further research is required to fully characterize its physical properties, develop specific and optimized synthetic protocols, and explore its biological activity profile. This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 2. 6-Bromo-4-nitro-1H-indole [myskinrecipes.com]
- 3. 885520-47-8|4-Bromo-6-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Bromo-1H-indole-7-carboxylic acid 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-6-nitro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292546#4-bromo-6-nitro-1h-indole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com